

Solubility Profile & Thermodynamic Analysis: 3-(4-Chlorophenyl)benzo[d]isoxazole

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Compound of Interest

Compound Name: 3-(4-Chlorophenyl)benzo[d]isoxazole
Cat. No.: B11879482

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Executive Technical Summary

3-(4-Chlorophenyl)benzo[d]isoxazole (CAS: Variable/Research Grade) is a lipophilic, planar bicyclic isoxazole. Its solubility behavior is governed by

stacking interactions and the electron-withdrawing nature of the 4-chlorophenyl group.

- **Primary Solvency Mechanism:** Dipole-dipole interactions and Van der Waals forces.
- **Key Challenge:** The compound exhibits low solubility in protic solvents (water, lower alcohols) due to the lack of strong Hydrogen Bond Donors (HBD), necessitating the use of aprotic polar solvents or halogenated hydrocarbons for process efficiency.
- **Process Criticality:** Accurate solubility data is required to optimize cooling crystallization yields and to prevent "oiling out" during anti-solvent addition.

Structural Analysis & Predicted Solubility Trends

Before experimental determination, a Structure-Activity Relationship (SAR) analysis defines the solvent screening scope.

| Feature | Chemical Implication | Solubility Impact |
|------------------------|-----------------------------------|---|
| Benzo[d]isoxazole Core | Planar, aromatic system. | High lattice energy; requires solvents capable of disrupting π -stacking (e.g., Toluene, DCM). |
| 4-Chlorophenyl Moiety | Lipophilic, electron-withdrawing. | Increases LogP (~3.5–4.0). Enhances solubility in halogenated solvents; decreases aqueous solubility. |
| N-O Bond | Weak H-bond acceptor. | Moderate solubility in H-bond donors (Alcohols) only at elevated temperatures. |

Predicted Solvent Compatibility Matrix

- High Solubility (>50 mg/mL): Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF).
- Moderate Solubility (10–50 mg/mL): Acetone, Ethyl Acetate, Toluene (Temperature dependent).
- Low Solubility (<10 mg/mL): Methanol, Ethanol, Isopropanol (IPA).
- Insoluble: Water, Hexane (at ambient temp).

Experimental Protocol: Thermodynamic Solubility Determination

To generate a definitive solubility profile, the Static Equilibrium (Shake-Flask) method is the industry gold standard, coupled with HPLC-UV quantification.

Phase 1: Saturation Protocol

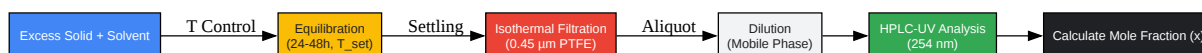
- Preparation: Add excess solid **3-(4-Chlorophenyl)benzo[d]isoxazole** to 10 mL of selected solvent in a borosilicate glass vial.

- Equilibration: Place vials in a thermostatic orbital shaker.
 - Temp Range: 278.15 K to 323.15 K (5°C to 50°C).
 - Agitation: 150 rpm for 24–48 hours.
- Clarification: Allow settling for 4 hours. Filter supernatant through a 0.45 μm PTFE syringe filter (pre-heated to equilibrium temperature to prevent precipitation).

Phase 2: Analytical Quantification (HPLC-UV)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 μm).
- Mobile Phase: Acetonitrile : Water (70:30 v/v) with 0.1% Formic Acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (absorption max of benzisoxazole).
- Calculation: Determine concentration () using a 5-point calibration curve.

Workflow Visualization



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Caption: Standardized workflow for thermodynamic solubility determination via the Shake-Flask method.

Thermodynamic Modeling

Experimental data must be fitted to thermodynamic models to calculate the enthalpy () and entropy ()

) of solution. These parameters are vital for scaling up crystallization processes.

A. Modified Apelblat Equation

The most accurate model for benzisoxazole derivatives in pure solvents.

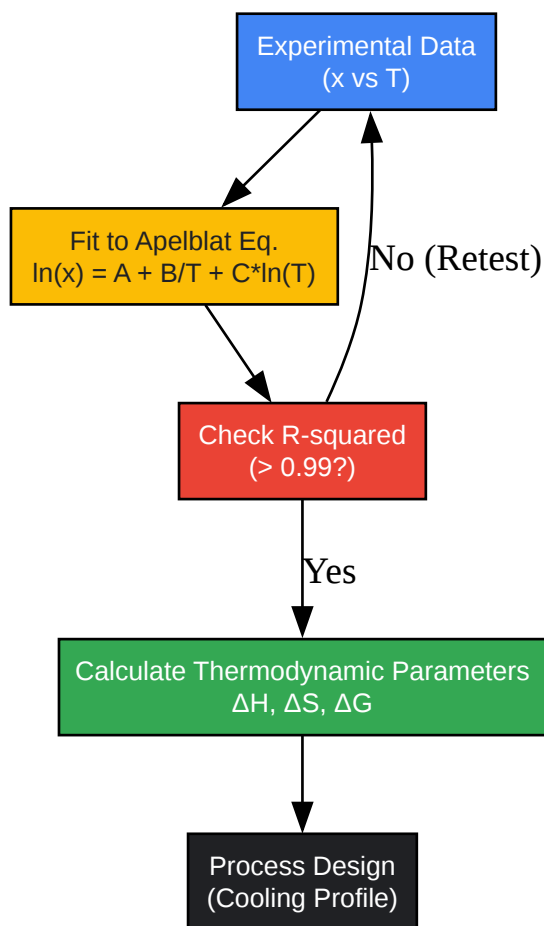
- : Mole fraction solubility.[1]
- : Absolute temperature (K).
- : Empirical model constants.

B. Van't Hoff Equation

Used to determine the dissolution enthalpy.

- Interpretation:
 - Positive
: Endothermic dissolution (Solubility increases with T).
 - Positive
: Disorder increases upon dissolution (Driving force).

Thermodynamic Calculation Logic



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Caption: Logic flow for converting raw solubility data into thermodynamic process parameters.

Process Applications: Crystallization Strategy

Based on the physicochemical properties of **3-(4-Chlorophenyl)benzo[d]isoxazole**, the following purification strategies are recommended:

Cooling Crystallization

- Solvent: Ethanol or Isopropanol.
- Rationale: The steep solubility curve (high) in alcohols allows for high recovery yields upon cooling from reflux to 0°C.
- Protocol: Dissolve at reflux (

), polish filter, then cool at a controlled rate (e.g., 0.5°C/min) to induce nucleation.

Anti-Solvent Precipitation

- Solvent/Anti-Solvent Pair: THF / Water or Acetone / Water.
- Rationale: High solubility in THF allows for a concentrated feed. Addition of water (anti-solvent) drastically increases the polarity, forcing the lipophilic benzisoxazole to precipitate.
- Warning: Rapid addition may cause oiling out. Seed crystals should be added at the metastable zone width (MSZW) limit.

References

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